2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-(2-methylphenyl)imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN4OS2/c1-14-5-3-4-6-18(14)27-19(16-7-9-17(23)10-8-16)11-24-22(27)30-13-20(28)26-21-25-15(2)12-29-21/h3-12H,13H2,1-2H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGCJRKFENWCNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CN=C2SCC(=O)NC3=NC(=CS3)C)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a novel organosulfur compound that combines unique structural features, including an imidazole ring, bromophenyl and tolyl groups, and a thioether linkage. This article explores its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 416.34 g/mol. The presence of the thiazole moiety is particularly notable due to its implications for biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The imidazole ring may interact with various enzymes or receptors, modulating their activity. The bromophenyl and o-tolyl groups enhance binding affinity to certain proteins, while the thioacetamide moiety can participate in redox reactions, influencing cellular processes.
Antitumor Activity
Research indicates that compounds similar to 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide exhibit significant antitumor properties. For instance, thiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, with IC50 values ranging from 1.61 µg/mL to over 1000 µM depending on structural modifications . The presence of electron-donating groups in the phenyl ring has been shown to enhance cytotoxic activity.
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µg/mL) |
|---|---|---|
| Compound 9 | Jurkat | 1.61 |
| Compound 10 | A-431 | 1.98 |
| Compound 13 | U251 | <10 |
Antimicrobial Activity
The compound also shows potential antimicrobial properties. Similar thiazole-bearing compounds have been tested against bacteria such as Staphylococcus epidermidis, exhibiting activity comparable to standard antibiotics like norfloxacin . The unique structure of 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide may contribute to its effectiveness in this regard.
Case Studies
A recent study synthesized several derivatives of thiazole and evaluated their biological activities. Among these, compounds with specific substitutions on the phenyl rings exhibited promising results against human glioblastoma and melanoma cell lines . The structure–activity relationship (SAR) analysis indicated that modifications in the thiazole and imidazole rings significantly influenced their efficacy.
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity : The target compound’s o-tolyl group distinguishes it from analogs with para-substituted aryl (e.g., 4-methoxyphenyl in Compound 9 ) or allyl groups ( ). The ortho-methyl group may reduce rotational freedom compared to para-substituted derivatives.
- Halogen Effects : The 4-bromophenyl group in the target and ’s compound contrasts with the 4-fluorophenyl in Compound 9 , altering electronic properties (Br: σₚ = 0.86 vs. F: σₚ = 0.06) and lipophilicity (cLogP increases with bromine) .
Table 2: Experimental Data and Activity Trends
*Docking data from ; †Estimated based on analogous reactions.
Critical Analysis :
- Synthetic Efficiency : The target compound’s synthesis mirrors high-yield routes (e.g., 75% estimated yield) but lacks reported optimization for scalability.
- Steric vs. Electronic Effects : The o-tolyl group in the target may hinder binding to flat active sites (e.g., COX-2) compared to Compound 9’s 4-methoxyphenyl, which aligns with planar aromatic interactions .
- Thiazole Impact : The 4-methylthiazol-2-yl group likely reduces π-π stacking compared to phenyl-thiazole derivatives (e.g., Compound 9c ) but improves metabolic stability.
Q & A
Basic Characterization Question
- NMR Spectroscopy : ¹H/¹³C NMR to verify imidazole, thioether, and acetamide moieties. Key signals:
- Imidazole C2 proton: δ 7.2–7.5 ppm (doublet, J = 1.5 Hz).
- Thioether SCH₂: δ 3.8–4.1 ppm (singlet) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ at m/z 485.02 (calculated for C₂₂H₁₈BrN₃OS₂) .
- Elemental Analysis : Match experimental C, H, N, S content with theoretical values (±0.3%) .
How can researchers elucidate the compound’s mechanism of action against biological targets?
Advanced Mechanistic Question
- Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for enzymes/receptors (e.g., BACE1, COX-2) .
- Kinetic Studies : Determine inhibition constants (Kᵢ) via Michaelis-Menten plots in enzyme inhibition assays (e.g., α-glucosidase) .
- Cellular Models : Assess downstream effects in cancer cell lines (e.g., apoptosis via flow cytometry) or microbial growth inhibition (MIC assays) .
What strategies are effective for establishing structure-activity relationships (SAR) with analogs?
Advanced SAR Question
- Substituent Variation : Synthesize derivatives with modified aryl groups (e.g., 4-chlorophenyl vs. p-tolyl) or thiazole replacements (e.g., thiadiazole) .
- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical interactions (e.g., hydrogen bonding with thioether sulfur) .
- Bioactivity Correlation : Compare IC₅₀ values against analogs to quantify substituent effects on potency .
How should contradictory data on antimicrobial activity across studies be resolved?
Advanced Data Analysis Question
- Standardized Assays : Replicate studies using CLSI/MIC guidelines with consistent inoculum sizes (1–5 × 10⁵ CFU/mL) and controls (e.g., ciprofloxacin) .
- Solubility Adjustments : Optimize DMSO concentration (<1% v/v) to avoid false negatives from precipitation .
- Resistance Profiling : Test against efflux pump-deficient strains (e.g., E. coli ΔtolC) to distinguish intrinsic vs. acquired resistance .
What methodologies are recommended for comprehensive pharmacological profiling?
Advanced Pharmacological Question
- In Vitro ADMET :
- Metabolic stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .
- Plasma protein binding: Use equilibrium dialysis (≥90% binding suggests limited free drug availability) .
- In Vivo Efficacy : Xenograft models (e.g., HCT-116 colorectal cancer) with dosing at 10–50 mg/kg (oral/IP) and tumor volume monitoring .
How can computational modeling guide the design of derivatives with improved selectivity?
Advanced Computational Question
- Molecular Docking : Use AutoDock Vina to predict binding poses in BACE1 (PDB: 2KMQ). Focus on interactions with catalytic aspartates (Asp32/Asp228) .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes .
- ADMET Prediction : SwissADME to optimize logP (2–3) and topological polar surface area (TPSA < 90 Ų) for blood-brain barrier penetration .
What quality control measures ensure batch-to-batch consistency in purity?
Basic Quality Control Question
- HPLC-DAD : Use C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .
- Residual Solvents : GC-MS to detect DMF (<880 ppm) or ethanol (<5000 ppm) per ICH Q3C guidelines .
How can oxidative stability of the thioether group be evaluated?
Advanced Stability Question
- Forced Degradation : Expose to 0.1% H₂O₂ at 40°C for 24 hours. Monitor sulfoxide/sulfone formation via LC-MS .
- Kinetic Analysis : Determine oxidation rate constants (k) under varying pH (2–10) and temperature (25–60°C) .
What experimental approaches validate the compound’s potential as a BACE1 inhibitor for Alzheimer’s disease?
Advanced Therapeutic Question
- Enzymatic Assays : Fluorescent substrate (e.g., Mca-SEVNLDAEFK(Dnp)-OH) to measure BACE1 inhibition (IC₅₀ < 1 µM target) .
- Cellular Models : SH-SY5Y neurons treated with Aβ₄₂; quantify reduction in amyloid plaques via immunohistochemistry .
- In Vivo Validation : Transgenic APP/PS1 mice treated for 12 weeks; assess cognitive improvement via Morris water maze .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
